2,6-Dibromo-4-chloro-benzaldehyde
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Overview
Description
2,6-Dibromo-4-chloro-benzaldehyde: is an organic compound with the molecular formula C7H3Br2ClO . It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a chlorine atom at the 4 position. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-chloro-benzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the bromination of 4-chlorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-chloro-benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzaldehydes with different functional groups.
Oxidation Reactions: Products include carboxylic acids or other oxidized compounds.
Reduction Reactions: Products include alcohols or other reduced compounds.
Scientific Research Applications
2,6-Dibromo-4-chloro-benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-chloro-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The bromine and chlorine substituents play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 2,4-Dibromo-6-chlorobenzaldehyde
- 2,6-Dibromo-4-methylbenzaldehyde
- 2,6-Dibromo-4-nitrobenzaldehyde
Comparison: 2,6-Dibromo-4-chloro-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions. The presence of both bromine and chlorine atoms enhances its versatility in various applications.
Properties
IUPAC Name |
2,6-dibromo-4-chlorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGRHBWAQLGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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